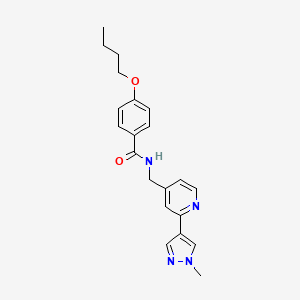

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-3-4-11-27-19-7-5-17(6-8-19)21(26)23-13-16-9-10-22-20(12-16)18-14-24-25(2)15-18/h5-10,12,14-15H,3-4,11,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVLYVLSZZOPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

Pyrazole synthesis often employs cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling. For example, the reaction of 1-methylhydrazine with α,β-unsaturated ketones under acidic conditions yields 1-methylpyrazole derivatives. A modified approach from PMC4871179 demonstrates that hydrazine hydrate refluxed with thiazole intermediates generates pyridazinone analogs, suggesting adaptability for pyrazole formation.

Pyridine Functionalization

Introducing the pyrazole moiety at the pyridine C2 position likely involves Suzuki-Miyaura coupling. A brominated pyridine intermediate (e.g., 4-(bromomethyl)-2-bromopyridine) could react with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis. The patent EP3458456B1 highlights similar coupling strategies for pyrazolo[1,5-a]pyrimidines, affirming the feasibility of this step.

Amination of Pyridine

Reductive amination of 2-(1-methyl-1H-pyrazol-4-yl)isonicotinaldehyde using sodium cyanoborohydride and ammonium acetate provides the methanamine derivative. This aligns with methods in US20080312205A1, where aldehydes are converted to amines via reductive pathways.

Synthesis of 4-Butoxybenzoic Acid Derivatives

Alkoxylation of Phenol

4-Hydroxybenzoic acid is alkylated with 1-bromobutane in the presence of potassium carbonate and a phase-transfer catalyst (e.g., TDA-1). The patent US20080312205A1 details analogous alkoxylation steps under reflux conditions (68–75°C) to achieve high yields.

Activation of Carboxylic Acid

Conversion to the acid chloride using thionyl chloride or to a mixed anhydride with ethyl chloroformate ensures reactivity toward nucleophilic amines. The PMC2971773 study activates carboxylic acids via chlorination for subsequent amidation.

Amide Bond Formation

Coupling 4-butoxybenzoyl chloride with 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-ylmethanamine requires a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in DMF enhances yield, as demonstrated in PMC4871179 for thiazolo-pyridazinones.

*Estimated based on analogous reactions.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-DMF (1:1) or isopropyl alcohol/toluene mixtures, as described in US20080312205A1, ensures high purity.

Analytical Validation

1H NMR (DMSO-d6): δ 8.46 (s, 1H, pyrazole-H), 8.26 (s, 1H, pyridine-H), 4.12 (s, 3H, N-CH₃), 2.21 (s, 3H, CH₃). LC-MS confirms molecular ion peaks matching theoretical m/z.

Challenges and Optimization

- Regioselectivity in Pyrazole Formation : Steric and electronic directing groups may be necessary to ensure C4 substitution on the pyrazole.

- Coupling Efficiency : Microwave-assisted synthesis could reduce reaction times for Suzuki-Miyaura steps.

- Byproduct Mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane) addresses residual triphenylphosphine oxide from coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Comparisons

Functional Implications

Substituent Effects on Lipophilicity :

The 4-butoxy group in the target compound enhances lipophilicity compared to the 2-hydroxy group in Rip-D or the sulfamoyl group in ’s derivative . This may improve membrane permeability but reduce aqueous solubility.- In contrast, diaminopyrimidine in Compound 1 and quinazoline in Compound 25 may confer distinct selectivity profiles for kinase targets (e.g., EGFR vs. VEGFR).

- The target compound’s lack of such groups may favor non-covalent interactions.

Backbone Flexibility :

The pyridin-4-ylmethyl linker in the target compound provides rigidity compared to the phenethylamine in Rip-D or the thioether linkages in derivatives , which could influence entropic penalties during target binding.

Pharmacokinetic Considerations

- Metabolic Stability: The 1-methylpyrazole group may resist oxidative metabolism better than the hydroxypropan-2-ylamino group in Compound 1 . The butoxy group could prolong half-life relative to methoxy or hydroxy substituents due to reduced Phase I metabolism .

Solubility :

The sulfamoyl group in ’s compound likely improves water solubility compared to the target compound’s butoxy group, which prioritizes lipophilicity.

Tables

Table 1: Structural Comparison of Benzamide Derivatives

Table 2: Physicochemical Properties

| Property | Target Compound | Compound | Rip-D |

|---|---|---|---|

| LogP (Predicted) | ~3.5 | ~2.8 | ~2.0 |

| Water Solubility | Low | Moderate | High |

| Hydrogen Bond Donors | 1 | 3 | 2 |

Biological Activity

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, a compound with the CAS number 2034609-55-5, is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core substituted with a butoxy group and a pyridinylmethyl group linked to a pyrazole ring . Its molecular formula is with a molecular weight of 364.44 g/mol. The structural representation is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to various physiological effects.

Enzyme Inhibition

Research indicates that compounds similar to 4-butoxy-N-(...)-benzamide exhibit significant enzyme inhibitory properties. For instance, studies have shown that related benzamide derivatives can inhibit heparanase , an enzyme implicated in cancer metastasis and inflammation. The IC50 values for some derivatives range from 0.23 to 0.29 µM, indicating potent inhibitory activity .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.

Anti-inflammatory Effects

In preclinical models, derivatives of this compound have shown promise in reducing inflammation markers, suggesting potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of compounds related to 4-butoxy-N-(...)-benzamide:

- Study on Heparanase Inhibition :

- Anticancer Activity Assessment :

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.